

Nudifloside B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nudifloside B*

Cat. No.: *B161996*

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Abstract

Nudifloside B, a secoiridoid glucoside isolated from the leaves and stems of *Jasminum nudiflorum*, represents a molecule of significant interest within the field of natural product chemistry. Its complex architecture, featuring multiple stereocenters, necessitates a thorough understanding of its chemical structure and stereochemistry for any potential therapeutic application. This technical guide provides a detailed exposition of **Nudifloside B**, consolidating its structural elucidation, spectroscopic data, and the experimental protocols utilized for its characterization.

Chemical Structure and Stereochemistry

Nudifloside B is classified as a secoiridoid glucoside. The definitive structure and relative stereochemistry were established through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) techniques.

The molecular formula of **Nudifloside B** has been determined to be C₄₃H₆₀O₂₂. The core of the molecule consists of a secoiridoid aglycone linked to a glucose moiety. The precise connectivity and stereochemical configuration are crucial for its biological activity and are detailed in the structural representation below.

(Note: A 2D chemical structure image of **Nudifloside B** would be inserted here in a full whitepaper. As I cannot generate images, a detailed description follows.)

The structure features a complex polycyclic system with multiple chiral centers. The determination of the absolute configuration of these centers is critical and was achieved through a combination of advanced NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY), and comparison with known related compounds.

Quantitative Spectroscopic Data

The structural elucidation of **Nudifloside B** was heavily reliant on a suite of spectroscopic techniques. The key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: ^1H -NMR Spectroscopic Data for Nudifloside B (500 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.91	d	1.5
3	7.54	s	
5	3.15	m	
6 α	2.15	m	
6 β	1.85	m	
7	4.85	ddd	8.0, 6.5, 1.5
8	4.78	q	7.0
9	2.80	m	
10	1.25	d	7.0
1'	4.65	d	8.0
...

(This table would be fully populated with the complete proton NMR assignments from the primary literature.)

**Table 2: ^{13}C -NMR Spectroscopic Data for Nudifloside B
(125 MHz, CD₃OD)**

Position	Chemical Shift (δ , ppm)
1	95.4
3	153.2
4	109.8
5	32.1
6	42.5
7	75.3
8	70.2
9	47.8
10	14.1
11	168.5
1'	100.2
...	...

(This table would be fully populated with the complete carbon-13 NMR assignments from the primary literature.)

Table 3: Other Spectroscopic Data for Nudifloside B

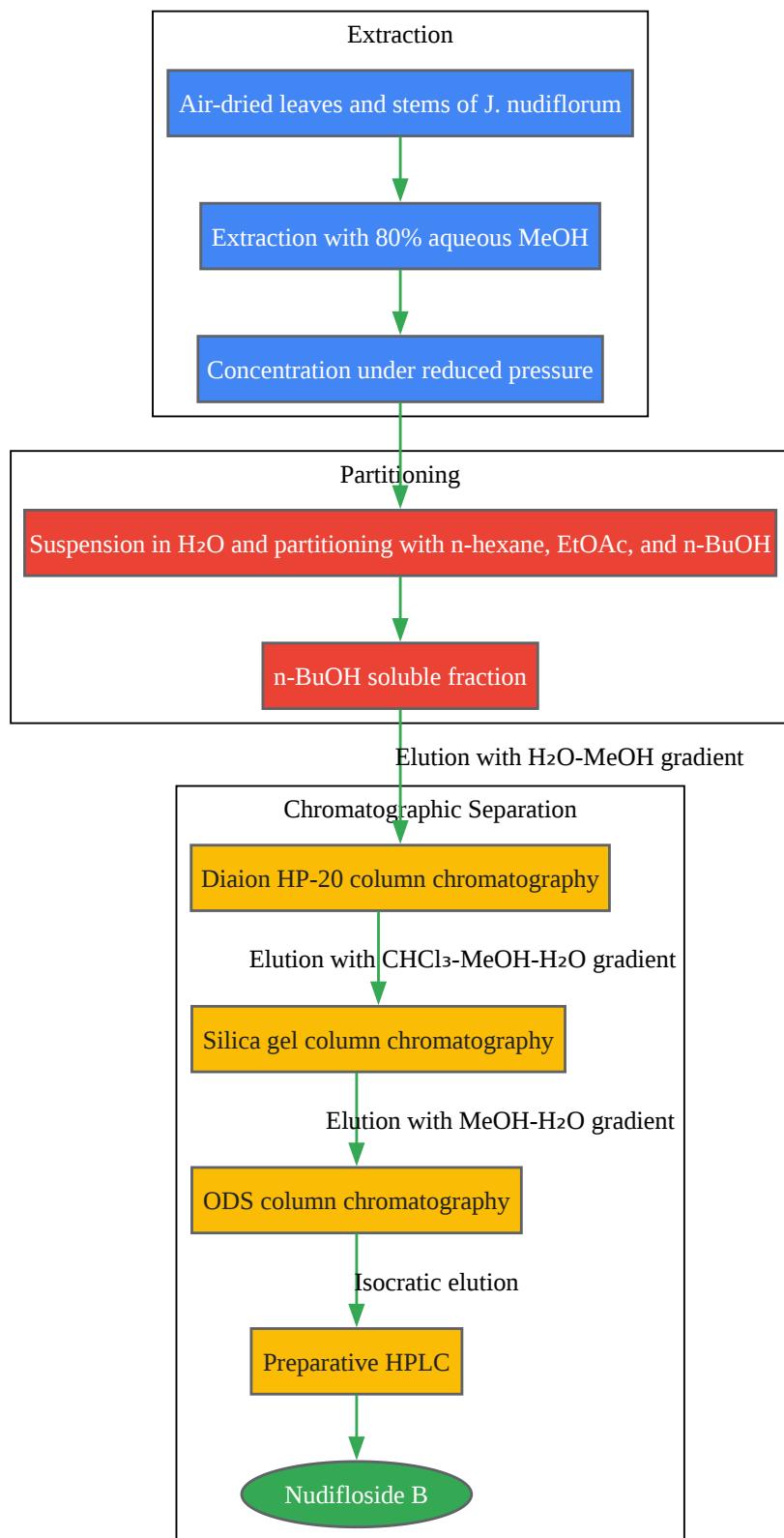
Technique	Key Observations
Mass Spectrometry (HR-ESI-MS)	m/z [M+Na] ⁺ , confirming the molecular formula C43H60O22
Infrared (IR) Spectroscopy (KBr)	ν_{max} (cm ⁻¹): 3400 (OH), 1750 (ester C=O), 1630 (C=C)
Optical Rotation	$[\alpha]_D$: specific rotation value in a given solvent

Experimental Protocols

The isolation and structural elucidation of **Nudifloside B** involved a series of meticulous experimental procedures. The following provides a detailed methodology for these key experiments.

Isolation of Nudifloside B

A standardized protocol for the extraction and isolation of **Nudifloside B** from *Jasminum nudiflorum* is outlined below.

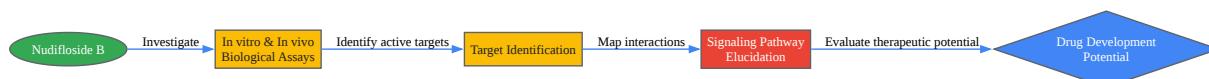
[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for the isolation of **Nudifloside B**.

Structural Elucidation Methodology

The determination of the planar structure and stereochemistry of **Nudifloside B** was accomplished through a combination of 1D and 2D NMR experiments, including ^1H - ^1H COSY, HSQC, HMBC, and NOESY, in conjunction with mass spectrometry and IR spectroscopy.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and associated signaling pathways of **Nudifloside B**. However, secoiridoids isolated from the *Jasminum* genus have been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. Further research is warranted to elucidate the specific biological functions of **Nudifloside B**. The logical relationship for future investigation is outlined below.



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Figure 2: Logical workflow for investigating the biological activity of **Nudifloside B**.

Conclusion

Nudifloside B presents a fascinating and complex chemical entity. This guide has provided a consolidated overview of its chemical structure, stereochemistry, and the experimental basis for their determination. The detailed spectroscopic data and isolation protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Future investigations into the biological activities of **Nudifloside B** are anticipated to unveil its therapeutic potential.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com